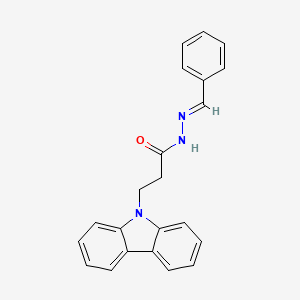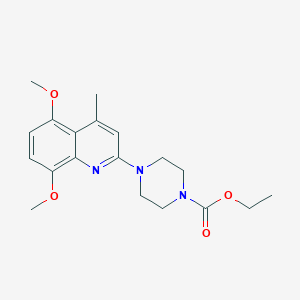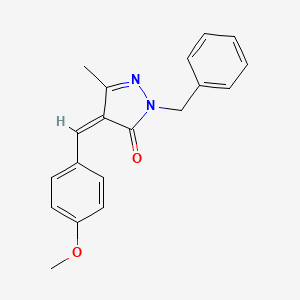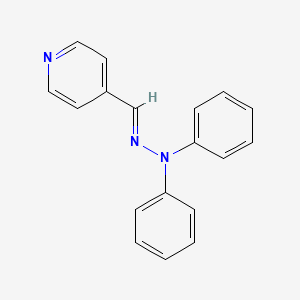
N'-benzylidene-3-(9H-carbazol-9-yl)propanohydrazide
Descripción general
Descripción
N-benzylidene-3-(9H-carbazol-9-yl)propanohydrazide, also known as BCH, is a chemical compound that has been extensively studied for its potential therapeutic applications. BCH is a hydrazone derivative of carbazole and has been shown to possess significant anticancer, antiviral, and antitubercular activities.
Mecanismo De Acción
N'-benzylidene-3-(9H-carbazol-9-yl)propanohydrazide exerts its anticancer activity by inducing apoptosis, or programmed cell death, in cancer cells. It does so by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. N'-benzylidene-3-(9H-carbazol-9-yl)propanohydrazide also inhibits the activity of the enzyme histone deacetylase, which is involved in gene expression and regulation. By inhibiting these enzymes, N'-benzylidene-3-(9H-carbazol-9-yl)propanohydrazide disrupts the normal cellular processes that cancer cells rely on for survival, leading to their death.
Biochemical and Physiological Effects:
N'-benzylidene-3-(9H-carbazol-9-yl)propanohydrazide has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. N'-benzylidene-3-(9H-carbazol-9-yl)propanohydrazide has also been found to modulate the immune system, enhancing the activity of natural killer cells and T cells, which are involved in the body's defense against cancer and viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-benzylidene-3-(9H-carbazol-9-yl)propanohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to possess significant anticancer, antiviral, and antitubercular activities. However, N'-benzylidene-3-(9H-carbazol-9-yl)propanohydrazide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on N'-benzylidene-3-(9H-carbazol-9-yl)propanohydrazide. One area of interest is the development of new analogs of N'-benzylidene-3-(9H-carbazol-9-yl)propanohydrazide with improved solubility and bioavailability. Another area of interest is the investigation of the potential use of N'-benzylidene-3-(9H-carbazol-9-yl)propanohydrazide in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to elucidate the precise mechanisms of action of N'-benzylidene-3-(9H-carbazol-9-yl)propanohydrazide and to explore its potential therapeutic applications in other diseases and conditions, such as viral infections and autoimmune disorders.
Aplicaciones Científicas De Investigación
N'-benzylidene-3-(9H-carbazol-9-yl)propanohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to possess significant anticancer activity against a broad range of cancer cell lines, including breast, lung, prostate, and colon cancer. N'-benzylidene-3-(9H-carbazol-9-yl)propanohydrazide has also been found to exhibit antiviral activity against herpes simplex virus type 1 and type 2, as well as antitubercular activity against Mycobacterium tuberculosis.
Propiedades
IUPAC Name |
N-[(E)-benzylideneamino]-3-carbazol-9-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c26-22(24-23-16-17-8-2-1-3-9-17)14-15-25-20-12-6-4-10-18(20)19-11-5-7-13-21(19)25/h1-13,16H,14-15H2,(H,24,26)/b23-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAAWASSMFAFQU-XQNSMLJCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![dimethyl 5-[(2-fluorobenzoyl)amino]isophthalate](/img/structure/B3861368.png)
![N'-[1-(2-furyl)ethylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B3861386.png)


![2-hydroxy-N'-[(5-methyl-2-furyl)methylene]-2,2-diphenylacetohydrazide](/img/structure/B3861402.png)
![ethyl 3-ethoxy-2-{[(4-methylphenyl)amino]carbonyl}acrylate](/img/structure/B3861405.png)

![2-(2,4-dichlorophenyl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine](/img/structure/B3861426.png)
![N-[4-(aminosulfonyl)phenyl]-4-tert-butylbenzamide](/img/structure/B3861437.png)
![N'-[(2-ethoxy-1-naphthyl)methylene]-2-pyridinecarbohydrazide](/img/structure/B3861438.png)

![N'-(bicyclo[2.2.1]hept-2-ylmethylene)-2-phenylcyclopropanecarbohydrazide](/img/structure/B3861459.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(3-chlorophenoxy)acetohydrazide](/img/structure/B3861468.png)
![4,4'-oxybis{N'-[(5-methyl-2-furyl)methylene]benzohydrazide}](/img/structure/B3861471.png)